molecular formula C7H6BrClO2S B8408632 1-Bromo-2-chloro-3-(methylsulfonyl)benzene

1-Bromo-2-chloro-3-(methylsulfonyl)benzene

Cat. No. B8408632
M. Wt: 269.54 g/mol
InChI Key: OADBSDMWWKTBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-chloro-3-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H6BrClO2S and its molecular weight is 269.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-chloro-3-(methylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-3-(methylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6BrClO2S

Molecular Weight

269.54 g/mol

IUPAC Name

1-bromo-2-chloro-3-methylsulfonylbenzene

InChI

InChI=1S/C7H6BrClO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3

InChI Key

OADBSDMWWKTBNY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-bromo-2-chloro-3-(methylthio)benzene (1.23 g, 5.2 mmol) and sodium periodate (3.3 g, 15.6 mmol) in carbon tetrachloride/acetonitrile/water (1:1:2, 30 ml) was added ruthenium trichloride (1 mg, 0.05 mol %). The resulting mixture was stirred at ambient temperature for 20 min after which aqueous sodium carbonate (10%, 50 ml) was added and the mixture was extracted with ethylacetate (3×100 ml). The combined organic phases was dried (MgSO4), filtered and evaporated to dryness to give the title compound (1.4 g). MS m/z (rel. intensity, 70 eV) 270 (M+, 66), 268 (M+, 48), 208 (65), 190 (77), 75 (bp).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
carbon tetrachloride acetonitrile water
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1 mg
Type
catalyst
Reaction Step Three

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